N,N'-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide
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Overview
Description
N,N’-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide is a complex organic compound known for its unique chemical structure and properties. This compound contains multiple functional groups, including aromatic rings, amides, and tertiary amines, which contribute to its diverse reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide typically involves the reaction of diethylamine with aromatic aldehydes, followed by acetylation. One common method includes the following steps:
Formation of the Intermediate: Diethylamine reacts with an aromatic aldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Acetylation: The resulting amine is then acetylated using acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N’-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.
Scientific Research Applications
N,N’-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide involves its interaction with specific molecular targets and pathways. The compound’s amide and amine groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Dimethylacetamide: A simpler amide with similar solvent properties.
Diethylamine: A related amine used in the synthesis of the compound.
N,N’-Methylenebisacrylamide: Another bisamide with different applications in polymer chemistry.
Uniqueness
N,N’-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide stands out due to its complex structure, which imparts unique reactivity and versatility. Its combination of aromatic, amide, and amine functionalities makes it suitable for a wide range of applications, from organic synthesis to potential therapeutic uses.
This detailed article provides a comprehensive overview of N,N’-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
87618-27-7 |
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Molecular Formula |
C25H36N4O2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-[2-[[2-acetamido-4-(diethylamino)phenyl]methyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C25H36N4O2/c1-7-28(8-2)22-13-11-20(24(16-22)26-18(5)30)15-21-12-14-23(29(9-3)10-4)17-25(21)27-19(6)31/h11-14,16-17H,7-10,15H2,1-6H3,(H,26,30)(H,27,31) |
InChI Key |
VMFQIWXNZKIQRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)N(CC)CC)NC(=O)C)NC(=O)C |
Origin of Product |
United States |
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